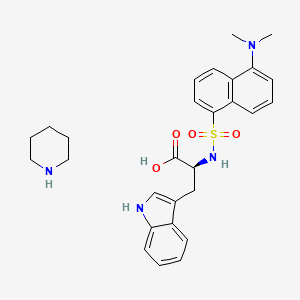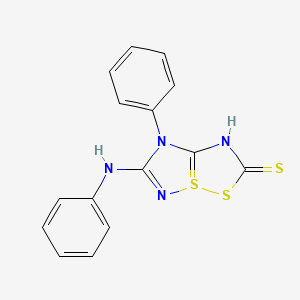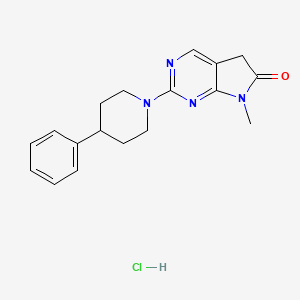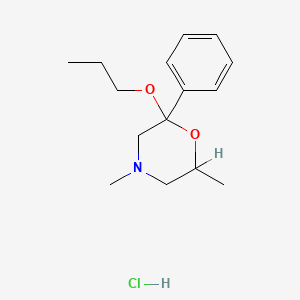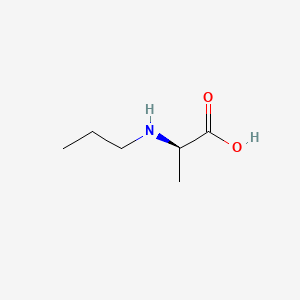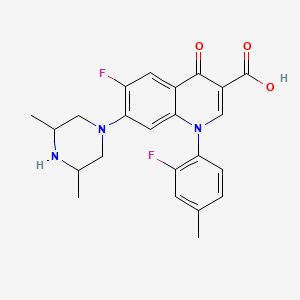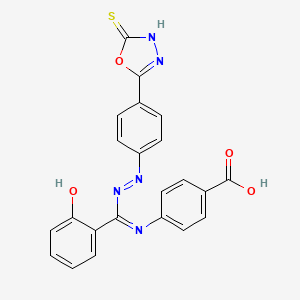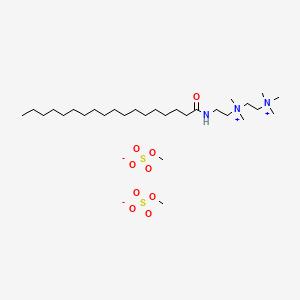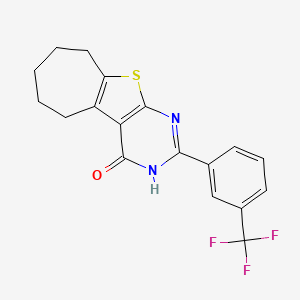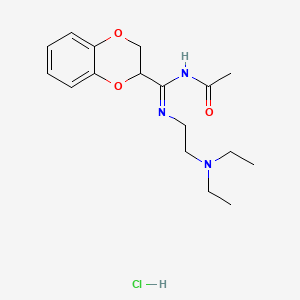
Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields This compound is characterized by the presence of a pyranoimidazole core, which is a fused ring system combining pyran and imidazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyranoimidazole core through cyclization reactions. Subsequent steps involve the introduction of the cyclopentylamino group and the ethyl group under controlled conditions. Common reagents used in these reactions include cyclopentylamine, ethyl halides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with precise control over temperature, pressure, and reaction time. Purification steps such as crystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as various substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrano(3,4-d)imidazole derivatives with different substituents.
- Other fused ring systems combining pyran and imidazole rings.
Uniqueness
Pyrano(3,4-d)imidazole, 1(or 3),4,6,7-tetrahydro-4-((cyclopentylamino)methyl)-1-ethyl-, dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct chemical structure allows for unique interactions and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
95858-97-2 |
|---|---|
Molekularformel |
C14H25Cl2N3O |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
N-[(1-ethyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-4-yl)methyl]cyclopentanamine;dihydrochloride |
InChI |
InChI=1S/C14H23N3O.2ClH/c1-2-17-10-16-14-12(17)7-8-18-13(14)9-15-11-5-3-4-6-11;;/h10-11,13,15H,2-9H2,1H3;2*1H |
InChI-Schlüssel |
AUVWOBJTVXAKNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=C1CCOC2CNC3CCCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



